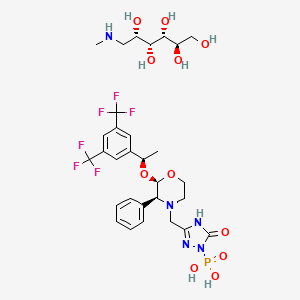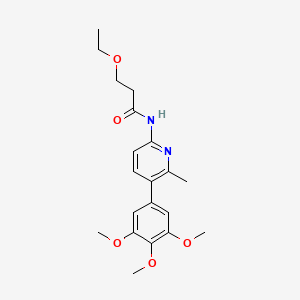![molecular formula C17H16N4OS B13845872 2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol is a complex organic compound that features a unique structure combining a benzothiolo ring with a pyrimidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Transition-metal-catalyzed coupling reactions, such as the Ullmann-type coupling, are also employed to synthesize phenols and aryl thiols from aryl halides .
化学反応の分析
Types of Reactions
2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), bromine water (Br₂)
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Nitro and bromo derivatives
科学的研究の応用
2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
類似化合物との比較
Similar Compounds
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar tricyclic structure and are also investigated for their medicinal properties.
Pyrido[2,3-d]pyrimidines: These compounds have a similar pyrimidine core and exhibit a range of biological activities.
Uniqueness
2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol is unique due to its specific combination of a benzothiolo ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C17H16N4OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C17H16N4OS/c22-13-7-3-1-5-11(13)9-20-21-16-15-12-6-2-4-8-14(12)23-17(15)19-10-18-16/h1,3,5,7,9-10,22H,2,4,6,8H2,(H,18,19,21)/b20-9- |
InChIキー |
OWLSXQUCCNCTLB-UKWGHVSLSA-N |
異性体SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C\C4=CC=CC=C4O |
正規SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13845794.png)









![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)
![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)

